![molecular formula C24H25N3O4 B2582612 N-{1-[(2,3-ジヒドロ-1,4-ベンゾジオキシン-2-イル)メチル]-1H-ピラゾール-4-イル}-4-フェニルオキサン-4-カルボキサミド CAS No. 1798525-09-3](/img/structure/B2582612.png)
N-{1-[(2,3-ジヒドロ-1,4-ベンゾジオキシン-2-イル)メチル]-1H-ピラゾール-4-イル}-4-フェニルオキサン-4-カルボキサミド
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
N-{1-[(2,3-dihydro-1,4-benzodioxin-2-yl)methyl]-1H-pyrazol-4-yl}-4-phenyloxane-4-carboxamide is a useful research compound. Its molecular formula is C24H25N3O4 and its molecular weight is 419.481. The purity is usually 95%.
BenchChem offers high-quality N-{1-[(2,3-dihydro-1,4-benzodioxin-2-yl)methyl]-1H-pyrazol-4-yl}-4-phenyloxane-4-carboxamide suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about N-{1-[(2,3-dihydro-1,4-benzodioxin-2-yl)methyl]-1H-pyrazol-4-yl}-4-phenyloxane-4-carboxamide including the price, delivery time, and more detailed information at info@benchchem.com.
科学的研究の応用
Medicinal Chemistry and Pharmacology
Anti-Cancer Activity
Recent studies have highlighted the potential of pyrazole derivatives, including N-{1-[(2,3-dihydro-1,4-benzodioxin-2-yl)methyl]-1H-pyrazol-4-yl}-4-phenyloxane-4-carboxamide, as effective anti-cancer agents. Pyrazole compounds have been shown to exhibit cytotoxic effects against various cancer cell lines. For instance, compounds derived from pyrazoles have demonstrated significant inhibitory effects on growth in MCF7 (breast cancer), SF-268 (central nervous system cancer), and NCI-H460 (lung cancer) cell lines with IC50 values indicating potent activity .
Anti-inflammatory Properties
Compounds containing the pyrazole scaffold have also been researched for their anti-inflammatory properties. Studies indicate that certain pyrazole derivatives exhibit superior anti-inflammatory activity compared to standard treatments like diclofenac sodium . The mechanism often involves inhibition of pro-inflammatory cytokines and enzymes, making them suitable candidates for treating inflammatory diseases.
Enzyme Inhibition Studies
Enzyme Inhibitors
Research has shown that N-{1-[(2,3-dihydro-1,4-benzodioxin-2-yl)methyl]-1H-pyrazol-4-yl}-4-phenyloxane-4-carboxamide can act as an enzyme inhibitor. For instance, related compounds have been evaluated for their ability to inhibit α-glucosidase and acetylcholinesterase enzymes, which are crucial targets in the management of Type 2 diabetes mellitus and Alzheimer's disease respectively . These studies suggest that the compound may hold therapeutic potential in metabolic disorders and neurodegenerative diseases.
Synthesis and Structural Modifications
Synthetic Routes
The synthesis of N-{1-[(2,3-dihydro-1,4-benzodioxin-2-yl)methyl]-1H-pyrazol-4-yl}-4-phenyloxane-4-carboxamide involves several chemical reactions that can be optimized for yield and efficiency. The literature provides various synthetic pathways that leverage existing methodologies to create derivatives with enhanced biological activity .
Case Studies and Research Findings
Study | Compound Tested | Target | Result |
---|---|---|---|
Bouabdallah et al. (2022) | Pyrazole derivatives | Cancer cell lines | Significant cytotoxicity against Hep-2 and P815 |
Wei et al. (2022) | Ethyl derivatives | A549 cell line | IC50 = 26 µM |
Fan et al. (2022) | Hydrazide derivatives | A549 cell line | Induced autophagy without apoptosis |
These case studies illustrate the ongoing research efforts to characterize the pharmacological profiles of pyrazole-based compounds and their potential applications in treating various diseases.
作用機序
Target of Action
Compounds with a 1,4-benzodioxin structure have been found to exhibit inhibitory activity against enzymes like cholinesterases and lipoxygenase . Therefore, “N-{1-[(2,3-dihydro-1,4-benzodioxin-2-yl)methyl]-1H-pyrazol-4-yl}-4-phenyloxane-4-carboxamide” might also target similar enzymes.
生物活性
N-{1-[(2,3-dihydro-1,4-benzodioxin-2-yl)methyl]-1H-pyrazol-4-yl}-4-phenyloxane-4-carboxamide is a compound of significant interest due to its potential biological activities. This compound features a complex structure that includes a pyrazole moiety, known for its diverse pharmacological properties, and a benzodioxin component that may contribute to its therapeutic effects.
Pharmacological Properties
The biological activity of this compound can be attributed to its structural components:
- Pyrazole Moiety : Pyrazole derivatives are recognized for their broad spectrum of biological activities, including anti-inflammatory, analgesic, and antitumor effects. Research indicates that compounds containing pyrazole can inhibit various enzymes and receptors associated with inflammatory pathways and cancer progression .
- Benzodioxin Structure : Compounds with benzodioxin structures have been reported to exhibit neuroprotective and antioxidant properties, which may enhance the therapeutic potential of the pyrazole derivative in treating neurodegenerative diseases .
Case Studies
Several case studies have explored the biological activities of pyrazole derivatives:
- Anti-inflammatory Activity : A series of pyrazole derivatives were tested for their ability to inhibit pro-inflammatory cytokines like TNF-α and IL-6. Compounds showed up to 85% inhibition at specific concentrations compared to standard drugs like dexamethasone .
- Antimicrobial Activity : Pyrazole derivatives have also been evaluated for antimicrobial properties against various bacterial strains. Notably, some compounds demonstrated significant activity against E. coli and S. aureus, indicating their potential as antibacterial agents .
Data Table: Summary of Biological Activities
特性
IUPAC Name |
N-[1-(2,3-dihydro-1,4-benzodioxin-3-ylmethyl)pyrazol-4-yl]-4-phenyloxane-4-carboxamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C24H25N3O4/c28-23(24(10-12-29-13-11-24)18-6-2-1-3-7-18)26-19-14-25-27(15-19)16-20-17-30-21-8-4-5-9-22(21)31-20/h1-9,14-15,20H,10-13,16-17H2,(H,26,28) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
QJOLHVGIIUNRLQ-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1COCCC1(C2=CC=CC=C2)C(=O)NC3=CN(N=C3)CC4COC5=CC=CC=C5O4 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C24H25N3O4 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
419.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。